
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is a complex organic compound characterized by its unique structure, which includes a naphthalene core substituted with four phenylmethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, converting the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the phenyl groups can be further functionalized using halogens or nitro groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of tetrahydroxy derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of (Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) involves its interaction with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in biological systems and materials science applications. Additionally, the ketone groups can form hydrogen bonds and coordinate with metal ions, affecting its reactivity and functionality.
Comparación Con Compuestos Similares
Similar Compounds
(Naphthalene-2,3,6,7-tetrayl)tetrakis(trimethylsilane): Similar in structure but with trimethylsilane groups instead of phenylmethanone groups.
Pyrene-based compounds: Share a similar aromatic core but differ in the substituents attached to the core.
Uniqueness
(Naphthalene-2,3,6,7-tetrayl)tetrakis(phenylmethanone) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and stability.
Propiedades
Número CAS |
59496-91-2 |
|---|---|
Fórmula molecular |
C38H24O4 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
phenyl-(3,6,7-tribenzoylnaphthalen-2-yl)methanone |
InChI |
InChI=1S/C38H24O4/c39-35(25-13-5-1-6-14-25)31-21-29-23-33(37(41)27-17-9-3-10-18-27)34(38(42)28-19-11-4-12-20-28)24-30(29)22-32(31)36(40)26-15-7-2-8-16-26/h1-24H |
Clave InChI |
RLKKNKIOVCTGRE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=CC3=CC(=C(C=C3C=C2C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5)C(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


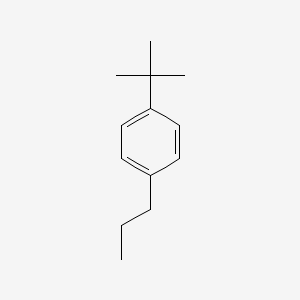

![3-Butyl-1-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2(1H)-one](/img/structure/B14616746.png)

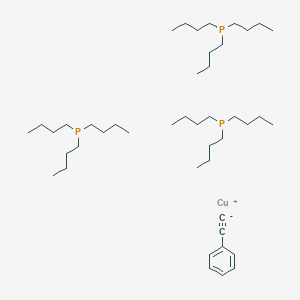

![4-[3-(4-Methoxyphenyl)-3-oxopropyl]benzene-1-carboximidamide](/img/structure/B14616761.png)
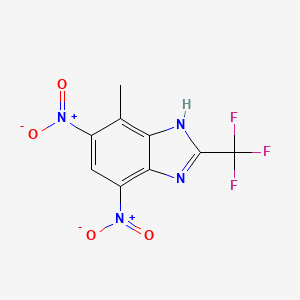
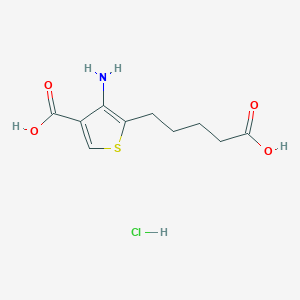
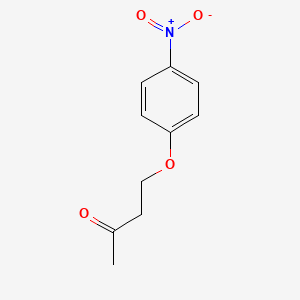
![9-[2-(Prop-1-EN-2-YL)phenyl]anthracene](/img/structure/B14616779.png)
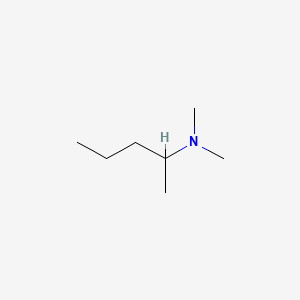
![1-[(1-Methyl-5-nitro-1H-imidazol-2-yl)methoxy]pyrrolidine-2,5-dione](/img/structure/B14616795.png)
![Phosphonic acid, [(phenylamino)methyl]-](/img/structure/B14616796.png)
